molecular formula C18H24N4 B12231160 4-[4-(2-Methylphenyl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine

4-[4-(2-Methylphenyl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine

Cat. No.: B12231160
M. Wt: 296.4 g/mol
InChI Key: BHUUGIBMYDOJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Methylphenyl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine is an organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a pyrimidine ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methylphenyl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 2-methylphenylamine with ethylene glycol in the presence of a catalyst.

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 2-chloro-4-isopropylpyrimidine with a suitable base.

    Coupling Reaction: The piperazine intermediate is then coupled with the pyrimidine intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methylphenyl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperazine or pyrimidine rings.

    Reduction: Reduced derivatives with hydrogenated piperazine or pyrimidine rings.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Scientific Research Applications

4-[4-(2-Methylphenyl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylphenyl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

    2-(4-Bromophenyl)piperazin-1-yl)pyrimidine: Similar structure but with a bromophenyl group.

    2-(4-Methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl group.

Uniqueness

4-[4-(2-Methylphenyl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine is unique due to the specific substitution pattern on the piperazine and pyrimidine rings, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H24N4

Molecular Weight

296.4 g/mol

IUPAC Name

4-[4-(2-methylphenyl)piperazin-1-yl]-2-propan-2-ylpyrimidine

InChI

InChI=1S/C18H24N4/c1-14(2)18-19-9-8-17(20-18)22-12-10-21(11-13-22)16-7-5-4-6-15(16)3/h4-9,14H,10-13H2,1-3H3

InChI Key

BHUUGIBMYDOJBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.